4-chloro-2-{(E)-[(3-chloro-2-methylphenyl)imino]methyl}phenol
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Description
4-Chloro-2-{(E)-[(3-chloro-2-methylphenyl)imino]methyl}phenol is a chemical compound with the molecular formula C14H12ClNO . It belongs to the class of phenolic compounds and exhibits interesting properties due to its structural features .
Synthesis Analysis
The synthesis of this compound involves the condensation of 4-chloro-2-hydroxybenzaldehyde with 3-chloro-2-methylaniline (also known as o-toluidine ) in the presence of a suitable base. The reaction forms an imine linkage between the aldehyde group and the amino group, resulting in the desired product .
Molecular Structure Analysis
The molecular structure of This compound consists of a phenolic ring substituted with chlorine atoms and an imine group. The (E)-configuration indicates that the imine linkage occurs in a trans arrangement. The compound’s 3D structure can be visualized here .
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
Scientific Research Applications
Solvatochromism and Probe Applications
4-Chloro-2-{(E)-[(3-chloro-2-methylphenyl)imino]methyl}phenol is utilized in the study of solvatochromism, where it demonstrates unique behaviors in different solvent environments. For instance, nitro-substituted derivatives of similar phenolates are used as solvatochromic switches and probes for investigating preferential solvation in binary solvent mixtures, showcasing a reversal in solvatochromism based on the solvent medium (Nandi et al., 2012).
Structural and Thermal Analysis
In the context of coordination chemistry, derivatives of this compound have been synthesized with copper(II) and oxido-vanadium(IV), leading to structures with distinct geometries. These complexes are characterized through various analytical methods, including thermal analyses, which help in understanding their stability and decomposition patterns (Takjoo et al., 2013).
Biological Activity and DNA Interaction Studies
The compound and its derivatives exhibit significant biological activities. For example, novel derivatives have been synthesized and tested for antimicrobial and antidiabetic activities. Their interactions with human DNA have also been studied, providing insights into their potential as anticancer agents (Rafique et al., 2022).
Magnetic Properties and Luminescence in Lanthanide Complexes
The compound's derivatives are used in synthesizing dinuclear lanthanide complexes. These complexes exhibit interesting magnetic properties and luminescence, making them significant in the study of materials science and potential applications in optoelectronics (Wu et al., 2019).
Corrosion Inhibition
Schiff base derivatives of this compound have shown potential as corrosion inhibitors. Studies on mild steel in acidic environments demonstrate their efficiency in inhibiting corrosion, highlighting their practical applications in materials science (Behpour et al., 2008).
Optoelectronic Properties and Bioactivity
The compound and its derivatives are also significant in the field of optoelectronics. Their synthesis, crystal structures, and computational studies help in understanding their optoelectronic properties and bioactivity, which are crucial for developing new materials with specific functionalities (Ashfaq et al., 2022).
Properties
IUPAC Name |
4-chloro-2-[(3-chloro-2-methylphenyl)iminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO/c1-9-12(16)3-2-4-13(9)17-8-10-7-11(15)5-6-14(10)18/h2-8,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGGCJVGBDAHSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N=CC2=C(C=CC(=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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